molecular formula C8H17ClN2O2 B2374827 Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride CAS No. 2377034-51-8

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B2374827
CAS No.: 2377034-51-8
M. Wt: 208.69
InChI Key: HIOCXXXWYYGIKN-UHFFFAOYSA-N
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Description

“Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2377034-51-8 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H16N2O2.ClH/c1-9(2)7-4-5-10(6-7)8(11)12-3;/h7H,4-6H2,1-3H3;1H . The molecular weight of this compound is 208.69 .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 208.69 . It is stored at room temperature .

Safety and Hazards

“Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride” is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed or inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .

Future Directions

The future directions for “Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride” could involve further exploration of its potential uses in pharmaceutical testing . Additionally, the design of new pyrrolidine compounds with different biological profiles could be guided by the study of this compound .

Properties

IUPAC Name

methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-9(2)7-4-5-10(6-7)8(11)12-3;/h7H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOCXXXWYYGIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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